4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid
Overview
Description
4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a bromine atom, a methylsulfanyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid typically involves the bromination of 3-(methylsulfanyl)thiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, acetonitrile), and bases (triethylamine, sodium hydroxide).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).
Coupling Reactions: Palladium catalysts, boronic acids or stannanes, solvents (toluene, tetrahydrofuran), and bases (potassium carbonate, cesium carbonate).
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles in place of the bromine atom.
Oxidation Reactions: Sulfoxides or sulfones.
Coupling Reactions: Biaryl or diaryl compounds.
Scientific Research Applications
4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It can be used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the structure of the derivative and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)thiophene-2-carboxylic acid: Lacks the bromine substitution.
4-Bromo-2-thiophenecarboxylic acid: Lacks the methylsulfanyl group.
4-Bromo-3-(methylsulfanyl)benzoic acid: Contains a benzene ring instead of a thiophene ring.
Uniqueness
4-Bromo-3-(methylsulfanyl)thiophene-2-carboxylic acid is unique due to the presence of both a bromine atom and a methylsulfanyl group on the thiophene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-bromo-3-methylsulfanylthiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S2/c1-10-4-3(7)2-11-5(4)6(8)9/h2H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJZTRTDQGDKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(SC=C1Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230834 | |
Record name | 4-Bromo-3-(methylthio)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887585-86-6 | |
Record name | 4-Bromo-3-(methylthio)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887585-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-(methylthio)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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